5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene
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Overview
Description
5-(6-chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene is an azepine.
Scientific Research Applications
Synthesis and Chemical Properties
Azabicyclo Compounds in Analgesic Activity Research : Compounds like 2-methyl-2-azabicyclo[3.3.1]non-6-ene were synthesized to evaluate their potential analgetic activity, although they showed little to no activity in this regard (Cavestri & Mokotoff, 1977).
Pathways to Substituted Pyridinecarboxylic Acid Derivatives : Research on reactions of alcohols or amines with dichloro-oxa-azabicycloocten-ones, like 5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene, leads to the creation of pyridinecarboxylic acid derivatives (Dubois & Hoornaert, 1996).
Characterization of 5,6-Dihydropyridine : Synthesis of 5,6-dihydropyridine, which shares structural elements with 5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene, contributes to understanding the chemical properties and potential applications of such compounds (Lasne, Ripoll, Guillemin, & Denis, 1985).
Pharmaceutical Research
Synthesis of Epibatidine Isomers : The compound has been used in the synthesis of epibatidine isomers, which are important in the study of nicotinic acetylcholine receptor binding and antinociceptive properties (Cox & Malpass, 1999).
Nicotinic Acetylcholine Receptor Binding : Research on 2-exo-2-(2'-substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes, closely related to the compound , provides insights into nicotinic acetylcholine receptor binding and its implications for analgesic properties (Carroll et al., 2001).
properties
CAS RN |
200432-88-8 |
---|---|
Product Name |
5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene |
Molecular Formula |
C13H15ClN2 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene |
InChI |
InChI=1S/C13H15ClN2/c14-13-7-4-9(8-15-13)11-3-1-2-10-5-6-12(11)16-10/h3-4,7-8,10,12,16H,1-2,5-6H2 |
InChI Key |
TVSNVPGPFGAKPT-UHFFFAOYSA-N |
SMILES |
C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl |
Canonical SMILES |
C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl |
synonyms |
(2-chloro-5-pyridyl)-9-azabicyclo(4.2.1)non-2-ene UB 165 UB-165 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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